

Application of (S)-Carvedilol-d4 in Drug Metabolism Research: Application Notes and Protocols

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Compound of Interest

Compound Name: (S)-Carvedilol-d4

Cat. No.: B15616799

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(S)-Carvedilol-d4, a deuterated analog of the non-selective beta-blocker Carvedilol, serves as an invaluable tool in drug metabolism and pharmacokinetic (DMPK) research. Its primary application lies in its use as an internal standard for quantitative bioanalysis, particularly in studies employing liquid chromatography-mass spectrometry (LC-MS/MS). The stable isotope label ensures that **(S)-Carvedilol-d4** co-elutes with and exhibits similar ionization properties to the unlabeled (S)-Carvedilol, allowing for precise and accurate quantification by correcting for variations during sample preparation and analysis.

Core Applications:

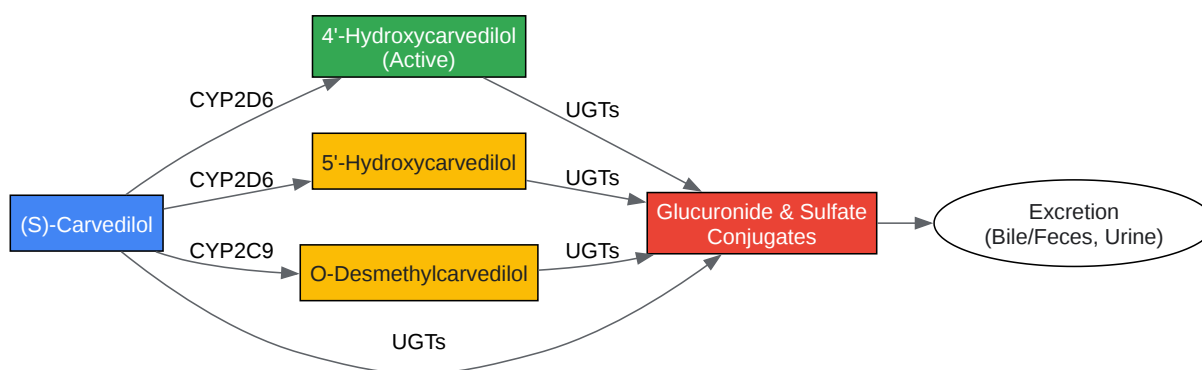
- **Internal Standard in Bioanalytical Methods:** **(S)-Carvedilol-d4** is the gold standard internal standard for LC-MS/MS assays designed to quantify Carvedilol and its metabolites in biological matrices such as plasma and urine.^{[1][2]} Its use mitigates matrix effects and improves the accuracy and precision of the analytical method.^[2]
- **Pharmacokinetic Studies:** Researchers utilize **(S)-Carvedilol-d4** in pharmacokinetic studies to accurately determine key parameters of Carvedilol, such as its absorption, distribution, metabolism, and excretion (ADME). These studies are crucial for understanding the drug's behavior in the body and for optimizing dosing regimens.^{[3][4]}
- **Metabolite Identification and Quantification:** The metabolism of Carvedilol is complex, involving multiple cytochrome P450 (CYP) enzymes and resulting in several active

metabolites. **(S)-Carvedilol-d4** is instrumental in methods developed to simultaneously quantify the parent drug and its key metabolites, such as 4'-hydroxyphenyl carvedilol.

Carvedilol Metabolism Overview

Carvedilol undergoes extensive first-pass metabolism in the liver, primarily through aromatic ring oxidation and glucuronidation. The major metabolites are formed through the action of various CYP enzymes, with CYP2D6 and CYP2C9 playing significant roles. Key metabolic pathways include:

- Hydroxylation: CYP2D6 is primarily responsible for the formation of the 4'- and 5'-hydroxyphenyl metabolites. The 4'-hydroxyphenyl metabolite is pharmacologically active, exhibiting potent beta-blocking activity.
- O-Demethylation: CYP2C9 is the main enzyme involved in the O-demethylation of Carvedilol to form O-desmethylcarvedilol.
- Glucuronidation: The parent drug and its oxidative metabolites are further conjugated with glucuronic acid, a phase II metabolic reaction, to facilitate their excretion.



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Carvedilol Metabolic Pathway

Experimental Protocols

Protocol 1: Quantification of (S)-Carvedilol in Human Plasma using LC-MS/MS

This protocol outlines a typical procedure for the analysis of (S)-Carvedilol in human plasma samples, employing **(S)-Carvedilol-d4** as the internal standard.

1. Materials and Reagents:

- (S)-Carvedilol analytical standard
- **(S)-Carvedilol-d4** (Internal Standard, IS)
- Human plasma (blank)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid
- Water (deionized, 18 MΩ·cm)
- Solid Phase Extraction (SPE) cartridges or protein precipitation reagents

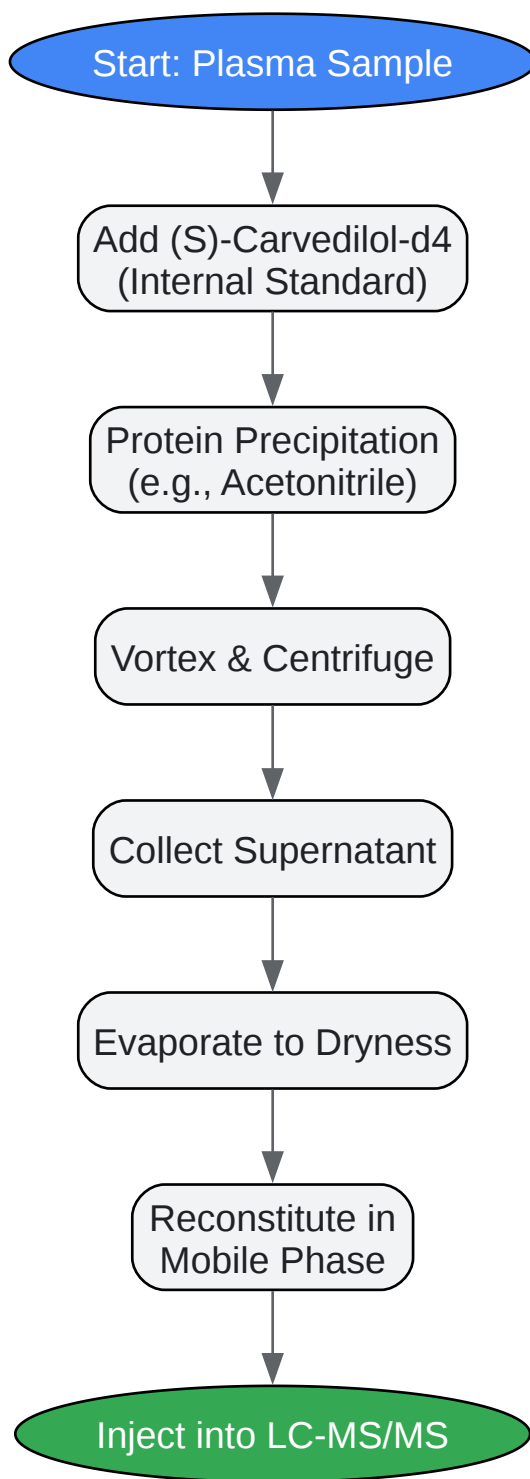
2. Standard and Internal Standard Preparation:

- Prepare stock solutions of (S)-Carvedilol and **(S)-Carvedilol-d4** in methanol at a concentration of 1 mg/mL.
- Prepare working solutions by serial dilution of the stock solutions with a suitable solvent (e.g., 50:50 methanol:water).
- Prepare calibration standards by spiking blank human plasma with the (S)-Carvedilol working solutions to achieve a concentration range of 0.05 to 50 ng/mL.

- Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
- The working internal standard solution (**(S)-Carvedilol-d4**) should be prepared at a concentration that provides a consistent and robust signal.

3. Sample Preparation (Protein Precipitation Method):

- To 100 μL of plasma sample (calibration standard, QC, or unknown), add 200 μL of the internal standard working solution in acetonitrile.
- Vortex the mixture for 30 seconds to precipitate proteins.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μL of the mobile phase.



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Sample Preparation Workflow

4. LC-MS/MS Conditions:

Parameter	Condition
LC System	UPLC/HPLC System
Column	C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Gradient	Isocratic or gradient elution suitable for separating Carvedilol from matrix components. A typical starting condition could be 78:22 (B:A)
Flow Rate	0.3 - 0.5 mL/min
Injection Volume	5 - 10 µL
Column Temperature	40 °C
MS System	Triple quadrupole mass spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	(S)-Carvedilol: m/z 407.2 -> 100.1; (S)-Carvedilol-d4: m/z 411.2 -> 100.1 (or other appropriate product ion)
Collision Energy	Optimized for the specific instrument and transitions
Dwell Time	100-200 ms

5. Data Analysis:

- Integrate the peak areas for both (S)-Carvedilol and **(S)-Carvedilol-d4**.
- Calculate the peak area ratio of the analyte to the internal standard.
- Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

- Determine the concentration of (S)-Carvedilol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following table summarizes typical pharmacokinetic parameters for (S)-Carvedilol following oral administration. These values can vary depending on the dosage form and patient population.

Parameter	Immediate-Release (IR)	Controlled-Release (CR)	Reference
Oral Clearance (CL/F)	~149 L/h	Slower absorption rate	
Relative Bioavailability (Frel)	1.0 (AM dose)	0.76	
Elimination Half-life (t _{1/2})	7 to 11 hours	Similar to IR	

Conclusion

(S)-Carvedilol-d4 is an essential tool for researchers in drug metabolism and pharmacokinetics. Its use as an internal standard in LC-MS/MS methods ensures the generation of high-quality, reliable data for the quantification of Carvedilol in biological samples. The protocols and information provided herein offer a comprehensive guide for the application of **(S)-Carvedilol-d4** in drug metabolism research, enabling scientists and drug development professionals to conduct robust and accurate studies.

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